7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
7-bromo-4-(2-oxochromene-3-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN2O4/c26-17-10-11-20-18(13-17)23(15-6-2-1-3-7-15)28(14-22(29)27-20)24(30)19-12-16-8-4-5-9-21(16)32-25(19)31/h1-13,23H,14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZABZGJRHMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, where phenol reacts with β-keto ester in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The chromene derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Benzodiazepine Ring: The brominated chromene is then reacted with an appropriate amine and a benzoyl chloride derivative under basic conditions to form the benzodiazepine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromene moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its benzodiazepine core is known for interacting with central nervous system receptors, making it a candidate for the development of new anxiolytic or anticonvulsant drugs.
Medicine
In medicinal chemistry, 7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is investigated for its potential therapeutic effects. It may exhibit activity against various neurological disorders due to its structural similarity to other benzodiazepines.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The chromene moiety may also contribute to its biological activity by interacting with other molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
The substitution pattern on aromatic rings significantly impacts physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Comparison of Brominated Heterocyclic Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl substituent in the analog may enhance metabolic stability compared to the phenyl group in the target compound, as fluorine often reduces oxidative metabolism.
- Hybrid Systems: The coumarin-benzodiazepinone scaffold in the target compound introduces rigidity absent in pyrazolone or imidazolone analogs, possibly affecting binding selectivity.
Q & A
Basic Research Questions
Q. What are the key steps and methodological considerations for synthesizing 7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one?
- Answer : Synthesis typically involves bromination of a precursor followed by cyclization to form the diazepine ring. Reaction conditions may include solvents like dichloromethane or dimethylformamide (DMF) and catalysts such as palladium on carbon. Purification via recrystallization or chromatography ensures high yield and purity. Stability of intermediates under varying pH and temperature must be monitored to optimize reaction efficiency .
Q. How can researchers characterize the molecular structure and confirm stereochemical purity of this compound?
- Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on coupling constants to identify stereoisomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Infrared (IR) spectroscopy confirms functional groups like the carbonyl and chromene moieties .
Q. What are the stability profiles of this compound under different storage conditions?
- Answer : Conduct accelerated stability studies at varying temperatures (e.g., 4°C, 25°C, 40°C) and pH levels (3–9) to assess degradation kinetics. Use HPLC to quantify degradation products like hydrolyzed lactam rings or oxidized chromene groups. Store in inert atmospheres (argon) at −20°C to minimize decomposition .
Advanced Research Questions
Q. What pharmacological targets are hypothesized for this benzodiazepine-chromene hybrid, and how can binding affinity be tested?
- Answer : Potential targets include GABAA receptors (common in benzodiazepines) and kinase enzymes (due to the chromene moiety). Use radioligand displacement assays with [³H]-flumazenil for GABAA affinity. For kinase inhibition, employ fluorescence-based ATPase assays with recombinant enzymes like EGFR or BRAF .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Answer : Systematically modify substituents:
- Bromine position : Test analogues with bromine at C6 or C8 to evaluate steric effects.
- Chromene carbonyl : Replace with thiocarbonyl or amide groups to assess electronic impacts.
- Phenyl ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance receptor binding.
Use molecular docking to prioritize synthetic targets .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Answer : Discrepancies between in vitro (cell-free assays) and in vivo (rodent models) results may arise from metabolic instability or off-target effects. Perform metabolite profiling (LC-MS) and pharmacokinetic studies (Cmax, T½) to identify active or inhibitory metabolites. Cross-validate findings using CRISPR-edited cell lines to isolate target-specific effects .
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
- Answer : Develop a UPLC-MS/MS protocol with deuterated internal standards (e.g., D5-labeled analogue) to minimize matrix interference. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) in plasma and tissue homogenates. Use solid-phase extraction (SPE) for sample cleanup .
Q. What experimental frameworks evaluate the environmental impact and degradation pathways of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
